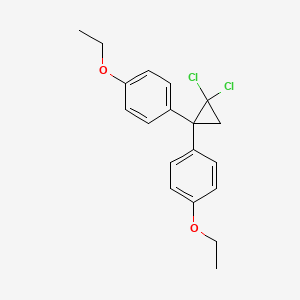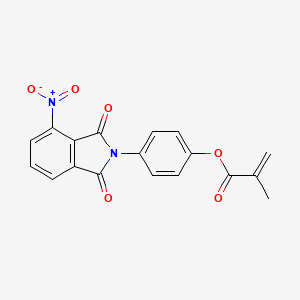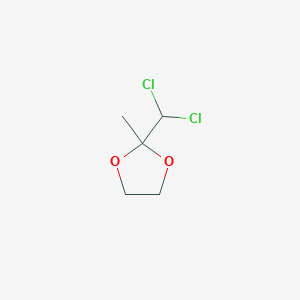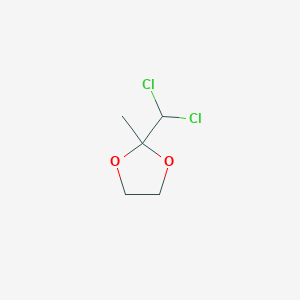
(4-CL-PH)-(2-P-Tolyl-2H-5-oxa-3,3A-diaza-cyclopenta(A)naphthalen-4-YL)-methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (4-CL-PH)-(2-P-Tolyl-2H-5-oxa-3,3A-diaza-cyclopenta(A)naphthalen-4-YL)-methanone is a complex organic molecule featuring a unique structure with multiple functional groups This compound is part of a class of heterocyclic compounds known for their diverse biological and chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-CL-PH)-(2-P-Tolyl-2H-5-oxa-3,3A-diaza-cyclopenta(A)naphthalen-4-YL)-methanone typically involves multi-step organic reactions. One common approach is the condensation of appropriate aldehydes and ketones in the presence of catalysts. For instance, a one-pot condensation reaction involving aldehydes, acetophenones, and ammonium acetate in the presence of cobalt(II) chloride hexahydrate (CoCl2.6H2O) under solvent-free conditions can be employed . This method offers advantages such as high yields, short reaction times, and easy work-up procedures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the choice of catalysts and reaction conditions can be optimized to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
(4-CL-PH)-(2-P-Tolyl-2H-5-oxa-3,3A-diaza-cyclopenta(A)naphthalen-4-YL)-methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (4-CL-PH)-(2-P-Tolyl-2H-5-oxa-3,3A-diaza-cyclopenta(A)naphthalen-4-YL)-methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology
The compound’s biological applications include its use as a probe for studying enzyme mechanisms and as a potential therapeutic agent. Its ability to interact with biological macromolecules makes it valuable in biochemical research .
Medicine
In medicine, derivatives of this compound are investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents. The presence of the chlorine and tolyl groups enhances its pharmacological properties .
Industry
Industrially, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It also finds applications in the synthesis of dyes and pigments .
作用機序
The mechanism of action of (4-CL-PH)-(2-P-Tolyl-2H-5-oxa-3,3A-diaza-cyclopenta(A)naphthalen-4-YL)-methanone involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, leading to its biological effects .
類似化合物との比較
Similar Compounds
Amino Pyrazoles: These compounds share similar structural features and exhibit comparable biological activities.
Pyrrolopyrazine Derivatives: These derivatives also contain nitrogen heterocycles and are known for their antimicrobial and anticancer properties.
Uniqueness
What sets (4-CL-PH)-(2-P-Tolyl-2H-5-oxa-3,3A-diaza-cyclopenta(A)naphthalen-4-YL)-methanone apart is its specific combination of functional groups, which imparts unique reactivity and stability. The presence of both chlorine and tolyl groups enhances its versatility in chemical synthesis and biological applications .
特性
分子式 |
C24H19ClN2O2 |
|---|---|
分子量 |
402.9 g/mol |
IUPAC名 |
(4-chlorophenyl)-[2-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone |
InChI |
InChI=1S/C24H19ClN2O2/c1-15-6-8-16(9-7-15)20-14-21-19-4-2-3-5-22(19)29-24(27(21)26-20)23(28)17-10-12-18(25)13-11-17/h2-13,21,24H,14H2,1H3 |
InChIキー |
VCSXMDDEIJBENF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C(=O)C5=CC=C(C=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B11997052.png)





![3-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11997093.png)





![N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11997134.png)

